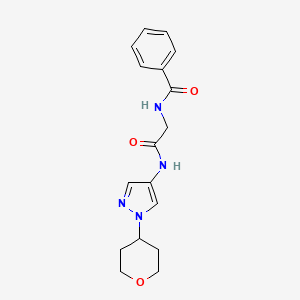
N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various B-cell malignancies.
Mecanismo De Acción
N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide is a selective and irreversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Inhibition of BTK by this compound leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately results in the induction of apoptosis and the inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit B-cell activation and differentiation, as well as the production of pro-inflammatory cytokines. This compound has also been shown to enhance the anti-tumor activity of other therapies, such as anti-CD20 monoclonal antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide is its selectivity for BTK, which minimizes off-target effects. Another advantage is its irreversible binding to BTK, which results in sustained inhibition of downstream signaling pathways. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.
Direcciones Futuras
For N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide include the evaluation of its efficacy and safety in clinical trials, as well as the identification of biomarkers that can predict response to therapy. Additionally, this compound may have potential applications in other B-cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma. Finally, the combination of this compound with other therapies, such as immune checkpoint inhibitors, may enhance its anti-tumor activity and improve clinical outcomes.
Métodos De Síntesis
The synthesis of N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, including but not limited to, acetic anhydride, triethylamine, and dichloromethane. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-oxo-2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)ethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies.
Propiedades
IUPAC Name |
N-[2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(11-18-17(23)13-4-2-1-3-5-13)20-14-10-19-21(12-14)15-6-8-24-9-7-15/h1-5,10,12,15H,6-9,11H2,(H,18,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEHMBHEROKOAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

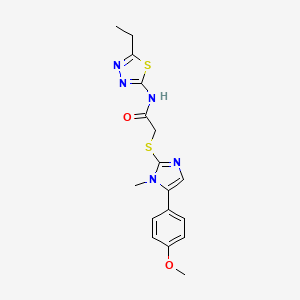
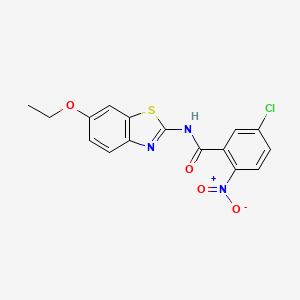
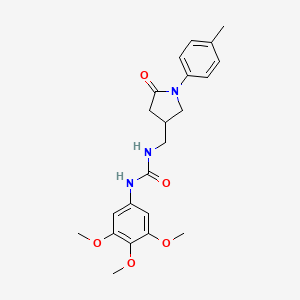
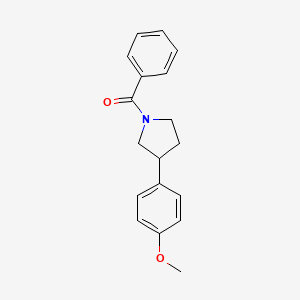

![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)
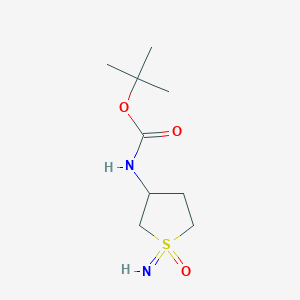
![3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2475381.png)
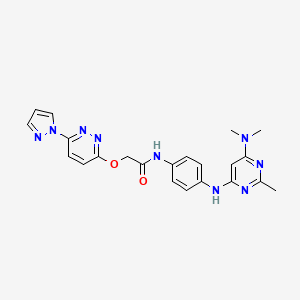
![N-(3-methoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2475387.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2475388.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]thiophene-2-carboxamide](/img/structure/B2475391.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)